Ammonium bis(2,3-dibromopropyl) phosphate
Description
Historical Trajectory and Evolution of Research on Brominated Phosphate (B84403) Flame Retardants
The practice of imparting fire resistance to materials is not a modern invention. The earliest records date back to 450 B.C., when Greeks treated wood with aluminum potassium sulfate (B86663). oceanchemgroup.com The scientific development of flame retardants accelerated in the 19th and 20th centuries, with patents in 1859 for using substances like ammonium (B1175870) phosphate on fabrics. oceanchemgroup.com
The mid-20th century saw the rise of synthetic polymers and, consequently, a demand for more effective flame retardants. This led to the development and widespread use of halogenated compounds. oceanchemgroup.com In the 1930s, a synergistic system of chlorinated paraffin (B1166041) and antimony monoxide was introduced. oceanchemgroup.com The first brominated flame retardant (BFR), PentaBDE, was commercialized in the 1950s, marking the beginning of a new class of highly effective flame retardants. wikipedia.org By the 1960s, aromatic halogen flame retardants were in widespread use in plastics. oceanchemgroup.com
Brominated flame retardants function primarily in the gas phase during combustion. mst.dk When heated, they release bromine radicals that interfere with the high-energy radicals (H· and OH·) driving the fire, thereby quenching the flame. wikipedia.orgmst.dk
However, beginning in the 1990s, the environmental behavior of BFRs became a significant concern. wikipedia.org Studies revealed their persistence in the environment and their presence in wildlife and humans. This echoed the earlier issues with polychlorinated biphenyls (PCBs), another class of halogenated compounds used as flame retardants, which were banned in the United States in 1977 due to their toxicity. wikipedia.org As a result of mounting evidence, major classes of BFRs, such as polybrominated diphenyl ethers (PBDEs), were progressively phased out of production in the U.S. and Europe between 2004 and 2013. wikipedia.orgnih.gov This regulatory action spurred the introduction of replacement flame retardants, including other brominated substances and organophosphorus compounds, to meet flammability standards. nih.gov
Table 2: Timeline of Key Developments in Flame Retardant History
| Period | Development |
|---|---|
| 450 B.C. | Greeks use aluminum potassium sulfate to treat wood for fire resistance. oceanchemgroup.com |
| 1859 | Patents are issued for using ammonium salts and borax (B76245) on fabrics. oceanchemgroup.com |
| 1930s | Synergistic flame retardant systems using chlorinated paraffin and antimony monoxide are developed. oceanchemgroup.com |
| 1950s | The first brominated flame retardant, PentaBDE, is commercialized. wikipedia.org |
| 1960s | Aromatic halogen flame retardants see widespread use in plastics. oceanchemgroup.com |
| 1977 | Polychlorinated biphenyls (PCBs) are banned in the United States due to toxicity concerns. wikipedia.org |
| 1990s | Environmental and health concerns regarding brominated flame retardants gain prominence. wikipedia.org |
| 2004-2013 | Major classes of polybrominated diphenyl ethers (PBDEs) are phased out in the U.S. and Europe. nih.gov |
| Post-2005 | Increased use of "replacement" or "emerging" flame retardants, including novel BFRs and organophosphates. nih.gov |
Strategic Importance of Ammonium bis(2,3-dibromopropyl) phosphate as a Representative Emerging Contaminant
This compound serves as a prime example of an emerging contaminant. Its use is linked to the phase-out of legacy BFRs like PBDEs. nih.gov As manufacturers sought alternatives to meet fire safety standards, compounds like this compound, which is structurally related to the well-known but controversial flame retardant Tris(2,3-dibromopropyl) phosphate (TRIS), came into use. ontosight.aichemicalbook.com
Its status as an "additive" flame retardant is critical to its environmental profile. service.gov.uk Because it is not chemically integrated into the polymer matrix, it can be released from products such as furniture and electronics throughout their service life via abrasion, leaching, and volatilization. ontosight.aiservice.gov.uk This creates direct pathways for its entry into indoor and outdoor environments. Upon disposal, these chemicals can continue to be released from landfills or recycling processes. service.gov.uk
The strategic importance of studying this compound lies in its representative nature. It embodies the broader challenge posed by replacement chemicals: they are often introduced into the market with a significant lack of comprehensive data on their environmental fate, persistence, and ecotoxicity. service.gov.uk Concerns have been raised about the general paucity of data for many potential substitutes for the phased-out BFRs. service.gov.uk When heated to decomposition, the compound is known to emit toxic fumes containing bromine and phosphorus oxides, highlighting the need for a full lifecycle assessment. chemicalbook.com
Global Research Landscape and Current Gaps in Understanding this compound
Despite its commercial use, as evidenced by its inclusion in chemical inventories like the U.S. Toxic Substances Control Act (TSCA), there is a notable scarcity of dedicated scientific research on this compound. epa.gov Much of the existing knowledge is inferred from its close chemical analog, Tris(2,3-dibromopropyl) phosphate (TDBPP), which has been studied more extensively. ontosight.aivulcanchem.com
Global regulatory bodies in the European Union and the United States have focused heavily on high-production-volume legacy flame retardants. wikipedia.orgwikipedia.org While this has led to restrictions on some of the most well-documented problematic chemicals, it has inadvertently created a landscape where less-studied, "replacement" chemicals are now in wide circulation. A report by the Danish Environmental Protection Agency highlighted this issue, expressing concern over the significant lack of data for many potential BFR substitutes. service.gov.uk
This situation has resulted in several critical knowledge gaps regarding this compound. Understanding and addressing these gaps are essential for conducting a thorough environmental risk assessment and ensuring that the replacement of one hazardous chemical does not lead to unforeseen consequences from another.
Table 3: Key Research Gaps for this compound
| Research Area | Description of Gap |
|---|---|
| Environmental Fate & Transport | Limited to no data exists on its degradation pathways in soil, water, and air; its potential for long-range environmental transport; or its persistence in various environmental compartments. |
| Environmental Occurrence | There is a lack of targeted monitoring studies to determine its concentration in indoor dust, wastewater, sediment, and biota. |
| Ecotoxicology | A comprehensive ecotoxicological profile is missing, with insufficient data on its effects on a wide range of terrestrial and aquatic organisms. service.gov.uk |
| Human Exposure Pathways | While indoor contamination is a likely route of exposure, specific pathways and levels of human exposure have not been adequately quantified. |
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
34432-82-1 |
|---|---|
Molecular Formula |
C6H14Br4NO4P |
Molecular Weight |
514.77 g/mol |
IUPAC Name |
azane;bis(2,3-dibromopropyl) hydrogen phosphate |
InChI |
InChI=1S/C6H11Br4O4P.H3N/c7-1-5(9)3-13-15(11,12)14-4-6(10)2-8;/h5-6H,1-4H2,(H,11,12);1H3 |
InChI Key |
HUNCOJQSARNBJJ-UHFFFAOYSA-N |
Canonical SMILES |
C(C(CBr)Br)OP(=O)(O)OCC(CBr)Br.N |
Related CAS |
5412-25-9 (Parent) |
Origin of Product |
United States |
Synthetic Routes and Structural Elucidation Methodologies for Ammonium Bis 2,3 Dibromopropyl Phosphate
Advanced Synthetic Pathways for Ammonium (B1175870) bis(2,3-dibromopropyl) phosphate (B84403) and its Analogues
The synthesis of Ammonium bis(2,3-dibromopropyl) phosphate is a multi-stage process that begins with the formation of a key intermediate, 2,3-dibromopropanol. This is followed by a phosphorylation reaction to create the phosphate ester, and finally, the formation of the ammonium salt.
Phosphorylation and Bromination Techniques
The foundational route to this compound involves two primary chemical transformations: the bromination of an unsaturated precursor and the subsequent phosphorylation of the resulting halogenated alcohol.
The synthesis typically commences with the bromination of allyl alcohol to produce 2,3-dibromopropanol. This electrophilic addition reaction proceeds by reacting allyl alcohol with bromine (Br₂).
Following the synthesis of 2,3-dibromopropanol, the next crucial step is phosphorylation to yield bis(2,3-dibromopropyl) hydrogen phosphate. This is achieved by reacting 2,3-dibromopropanol with a phosphorylating agent, most commonly phosphorus oxychloride (POCl₃). who.int The stoichiometry of the reactants is critical in this step to favor the formation of the "bis" substituted phosphate rather than the "tris" analogue. By controlling the molar ratio of 2,3-dibromopropanol to phosphorus oxychloride, the desired degree of esterification can be achieved. The reaction is typically carried out in the presence of a Lewis acid catalyst. who.int
The final step in the synthesis is the formation of the ammonium salt. This is a straightforward acid-base reaction where the acidic bis(2,3-dibromopropyl) hydrogen phosphate is neutralized with ammonia (B1221849) (NH₃) or an ammonium salt to yield the final product, this compound.
A summary of the probable primary synthetic steps is presented in the table below.
| Step | Reactants | Product | Reaction Type |
| 1 | Allyl alcohol, Bromine | 2,3-dibromopropanol | Electrophilic Addition |
| 2 | 2,3-dibromopropanol, Phosphorus oxychloride | Bis(2,3-dibromopropyl) hydrogen phosphate | Phosphorylation |
| 3 | Bis(2,3-dibromopropyl) hydrogen phosphate, Ammonia | This compound | Acid-Base Neutralization |
Catalytic Approaches in this compound Synthesis
Catalysis plays a significant role in the efficient synthesis of organophosphate esters. In the phosphorylation of 2,3-dibromopropanol with phosphorus oxychloride, Lewis acids such as aluminum chloride or tin chloride are often employed as catalysts. who.int These catalysts function by activating the phosphorus oxychloride, making it more susceptible to nucleophilic attack by the hydroxyl group of the alcohol.
More advanced catalytic systems are being explored for phosphorylation reactions in general, which could be applicable to the synthesis of this compound. For instance, various metal complexes have been investigated for their catalytic activity in forming phosphate esters. dtic.mil Additionally, recent research has highlighted the use of photoredox/nickel/halide ternary catalysis for the phosphorylation of alcohols directly with white phosphorus, offering a more atom-economical and environmentally friendly approach compared to traditional methods that rely on phosphorus trichloride. acs.org While not specifically documented for this compound, these modern catalytic methods represent potential future directions for its synthesis.
Green Chemistry Principles Applied to this compound Synthesis
Traditional synthesis routes for organophosphorus compounds, particularly those involving phosphorus oxychloride, often generate significant amounts of acidic byproducts, such as hydrochloric acid, and may use hazardous solvents. rsc.org The application of green chemistry principles aims to mitigate these environmental concerns.
Key areas for the application of green chemistry in the synthesis of this compound include:
Atom Economy: Utilizing synthetic routes that maximize the incorporation of reactant atoms into the final product. The direct use of white phosphorus, as mentioned in the catalytic approaches, is an example of a more atom-economical process. acs.org
Use of Safer Solvents: Replacing hazardous solvents with more environmentally benign alternatives.
Catalysis: Employing catalysts to improve reaction efficiency and reduce energy consumption and waste generation.
Renewable Feedstocks: While not currently prevalent for this specific compound, a broader green chemistry approach would involve exploring the use of bio-based starting materials.
Recent developments in the broader field of organophosphate synthesis highlight a move towards more sustainable practices. For example, the use of biomass-derived activated carbon in synthesis and the enzymatic kinetic characterization of organophosphate monoesters derived from flame-retardants point towards a growing interest in greener alternatives. acs.org
Spectroscopic and Chromatographic Techniques for Structural Confirmation of this compound
The definitive identification and structural confirmation of this compound rely on a combination of spectroscopic and chromatographic techniques.
Nuclear Magnetic Resonance Spectroscopy Applications
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of organophosphorus compounds. For this compound, several types of NMR experiments would be informative:
¹H NMR (Proton NMR): This technique provides information about the hydrogen atoms in the molecule. The spectrum would be expected to show complex multiplets corresponding to the protons on the dibromopropyl chains. The chemical shifts and coupling patterns would be indicative of the connectivity of the atoms.
¹³C NMR (Carbon-13 NMR): This provides information about the carbon skeleton of the molecule. The spectrum would show distinct signals for the different carbon environments within the dibromopropyl groups.
³¹P NMR (Phosphorus-31 NMR): This is a particularly valuable technique for organophosphorus compounds. huji.ac.il It provides a direct probe of the phosphorus atom's chemical environment. The chemical shift of the phosphorus signal would confirm the formation of the phosphate ester. The natural abundance of ³¹P is 100%, making it a sensitive nucleus for NMR studies. oxinst.com
While specific spectral data for this compound is not widely published, data for its parent acid, bis(2,3-dibromopropyl) hydrogen phosphate, is noted in databases like PubChem, although the actual spectra are not always publicly available. nih.gov
Mass Spectrometry for Molecular Characterization
Mass spectrometry (MS) is an essential technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation patterns. For this compound, MS would be used to confirm its molecular formula (C₆H₁₄Br₄NO₄P). nih.gov
Commonly, mass spectrometry is coupled with a chromatographic separation technique, such as Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
GC-MS: This technique is widely used for the analysis of volatile and thermally stable compounds. For the analysis of bis(2,3-dibromopropyl) phosphate, a derivatization step, such as methylation, is often employed to increase its volatility. nih.gov
LC-MS/MS (Tandem Mass Spectrometry): This is a powerful technique for the sensitive and selective analysis of a wide range of compounds, including those that are not amenable to GC. jst.go.jp In LC-MS/MS, the precursor ion corresponding to the molecule of interest is selected and fragmented to produce a characteristic pattern of product ions, which can be used for unambiguous identification and quantification.
The fragmentation pattern in the mass spectrum would be expected to show losses of bromine atoms, fragments of the dibromopropyl chain, and cleavage of the phosphate ester bonds, providing valuable structural information.
The table below summarizes the key analytical techniques and their applications in the structural elucidation of this compound.
| Technique | Information Obtained |
| ¹H NMR | Proton environment and connectivity |
| ¹³C NMR | Carbon skeleton structure |
| ³¹P NMR | Phosphorus chemical environment, confirmation of phosphate ester |
| Mass Spectrometry (MS) | Molecular weight and elemental composition |
| GC-MS / LC-MS/MS | Separation from mixtures, structural information from fragmentation patterns, and sensitive quantification |
Vibrational Spectroscopy for Functional Group Analysis
The vibrational modes of the ammonium ion are well-characterized. The NH₄⁺ cation exhibits four fundamental vibrational modes: a symmetric stretch (ν₁), an in-plane bend (ν₂), an asymmetric stretch (ν₃), and an out-of-plane bend (ν₄). mdpi.com The symmetric stretch (ν₁) is typically observed around 3030 cm⁻¹, while the asymmetric stretch (ν₃) appears at a slightly higher frequency, near 3125 cm⁻¹. mdpi.com The bending vibrations, ν₂ and ν₄, are found at approximately 1724 cm⁻¹ and 1408 cm⁻¹, respectively. mdpi.com The positions of these bands can be influenced by factors such as hydrogen bonding within the crystal lattice. mdpi.com
The phosphate core of the molecule gives rise to several characteristic vibrations. The P=O stretching vibration in organophosphorus compounds is typically strong and appears in the region of 1300-1100 cm⁻¹. The P-O-C stretching vibrations are also prominent and are generally found in the 1050-950 cm⁻¹ range for the asymmetric stretch and at lower wavenumbers for the symmetric stretch. researchgate.net Raman spectroscopy is particularly useful for identifying phosphate ions, with a principal band appearing between 950 and 850 cm⁻¹. metrohm.com
The presence of bromine atoms in the propyl chains introduces C-Br stretching vibrations. These are typically observed in the lower frequency region of the infrared spectrum, generally between 690 and 515 cm⁻¹. libretexts.org The specific frequency can be influenced by the conformation of the alkyl chain and the presence of multiple bromine atoms.
By combining the expected vibrational frequencies for each of these functional groups, a theoretical vibrational spectrum for this compound can be constructed. Experimental analysis using IR and Raman spectroscopy would be required to confirm the precise wavenumbers and intensities of these bands for this specific compound.
Below is an interactive data table summarizing the expected vibrational frequencies for the key functional groups in this compound.
Environmental Occurrence and Spatiotemporal Distribution of Ammonium Bis 2,3 Dibromopropyl Phosphate
Aquatic Environments: Detection and Levels in Surface Water, Groundwater, and Wastewater
No studies documenting the detection or concentration levels of Ammonium (B1175870) bis(2,3-dibromopropyl) phosphate (B84403) in aquatic environments were found. The parent compound, BDBPP, has been identified as a metabolite of TDBPP in laboratory activated sludge systems, suggesting a potential pathway to aquatic systems via wastewater. who.int However, monitoring data for the presence of BDBPP or its specific ammonium salt in natural water bodies or wastewater streams is not available.
There is no available data on the occurrence or concentration of Ammonium bis(2,3-dibromopropyl) phosphate in freshwater systems such as rivers, lakes, or reservoirs.
No data exists regarding the detection or levels of this compound in marine or estuarine waters.
Specific monitoring data for this compound in the influents or effluents of wastewater treatment plants is absent from the scientific literature. While BDBPP is a known breakdown product of TDBPP in activated sludge, its subsequent fate, potential salt formation, and concentrations in wastewater streams have not been documented. who.intinchem.org
Terrestrial Compartments: Presence in Soil, Sediment, and Dust
There are no available scientific studies that report the presence or concentration of this compound in any terrestrial compartments. For the parent compound TDBPP, an estimated soil adsorption coefficient (log Koc) of 3.29 suggests it would be strongly adsorbed to soil and sediment, with slow leaching to groundwater. who.int It is expected that products containing TDBPP would ultimately be disposed of in landfills. inchem.org However, the extent to which BDBPP and its salts are formed and persist in these environments has not been studied.
No data on the presence or concentration of this compound in agricultural or urban soils is available.
There are no documented findings of this compound in riverine or marine sediments. While studies in Japan in 1975 did not detect the parent compound TDBPP in sediment samples, no specific analysis for BDBPP or its salts was reported. inchem.org
Environmental Fate and Transformation Pathways of Ammonium Bis 2,3 Dibromopropyl Phosphate
Abiotic Degradation Processes of Ammonium (B1175870) bis(2,3-dibromopropyl) phosphate (B84403)
Abiotic degradation involves non-biological processes that transform chemical compounds in the environment. For brominated flame retardants (BFRs) like Ammonium bis(2,3-dibromopropyl) phosphate, these processes primarily include photolysis, hydrolysis, and thermolysis. nih.gov
Photolytic degradation, or photolysis, is a key transformation process for many BFRs, initiated by the absorption of light, particularly UV radiation. nih.gov This process can lead to the cleavage of carbon-bromine (C-Br) bonds, resulting in debromination and the formation of less-brominated, and sometimes more toxic, degradation products. nih.govcdu.edu.au
The primary mechanism in the photolysis of brominated aromatic compounds involves reductive debromination. nih.gov The C-Br bond is stretched in the first excited state after absorbing light, making it susceptible to cleavage. cdu.edu.au Studies on various BFRs show that excitations proceed via π→π, π→σ, or n→σ* electronic transitions. cdu.edu.aunih.gov The degradation kinetics often follow a pseudo-first-order model, with rates highly dependent on the wavelength of irradiation and the medium (e.g., solvent). For example, the photolysis of some new brominated flame retardants (NBFRs) was found to be significantly faster under full-spectrum light (180–400 nm) compared to visible light (400–700 nm). nih.gov
While specific kinetic data for this compound is not available, the photodecomposition of other BFRs has been shown to produce harmful byproducts. For instance, the exposure of textiles containing technical decabromodiphenyl ether (DecaBDE) to natural sunlight resulted in the formation of polybrominated dibenzofurans (PBDFs). rsc.org It is plausible that photolysis of this compound could also lead to a sequential loss of bromine atoms and potential molecular rearrangements.
Table 1: Photodegradation Rates of Selected New Brominated Flame Retardants (NBFRs) under Different Conditions
| Compound | Irradiation Wavelength (nm) | Solvent | Degradation Rate Constant (min⁻¹) | Reference |
|---|---|---|---|---|
| Hexabromobenzene (HBB) | 180-400 | Acetone | 0.3008 | nih.gov |
| Pentabromotoluene (PBT) | 180-400 | Acetone | 0.1702 | nih.gov |
| Pentabromoethylbenzene (PBEB) | 334-365 | Toluene | 0.0408 | nih.gov |
| Pentabromobenzyl acrylate (B77674) (PBBA) | 400-700 | n-Hexane | 0.0058 | nih.gov |
This table presents data for other brominated flame retardants to illustrate the range of photolytic degradation kinetics.
Hydrolysis is the chemical breakdown of a compound due to reaction with water. For organophosphate esters, this typically involves the cleavage of the phosphate ester bond (P-O-C). The rate of hydrolysis is generally influenced by pH and temperature. While specific hydrolysis studies on this compound are not prominent in the literature, the behavior of other organophosphates provides a framework for its likely fate. For instance, the catalytic hydrolysis of bis(4-nitrophenyl) phosphate is well-documented, demonstrating the susceptibility of the phosphate ester linkage to cleavage. researchgate.net It has been noted that BDBPP can be extracted under acidic conditions, but its analog, tris(1-aziridinyl) phosphine (B1218219) oxide, rapidly decomposes at pH 4, suggesting that pH is a critical factor in the stability of such compounds. researchgate.net Generally, hydrolysis of organophosphate esters can be catalyzed by both acid and base, with rates often being slowest near neutral pH.
Thermal decomposition is a critical consideration for flame retardants, as their function relies on their behavior at high temperatures. When heated to decomposition, organophosphorus flame retardants break down to form species that can inhibit combustion in either the solid or gas phase. nih.govnih.gov
Studies on the thermal degradation of the closely related TDBPP show that decomposition begins with dehydrobromination (loss of hydrogen bromide), followed by the liberation of phosphoric acid. canada.ca The major pyrolysis products identified include 1,2,3-tribromopropane, various bromopropenes, and hydrogen bromide. canada.ca When heated to decomposition, TDBPP is also known to emit toxic fumes containing bromine and phosphorus oxides. industrialchemicals.gov.au The thermal degradation of BFRs in general, particularly under conditions of incomplete combustion, is a known source of highly toxic polybrominated dibenzo-p-dioxins (PBDDs) and polybrominated dibenzofurans (PBDFs). nih.govcdu.edu.au
Table 2: Major Byproducts from the Thermal Decomposition of Tris(2,3-dibromopropyl) phosphate (TDBPP)
| Byproduct | Chemical Formula | Formation Pathway | Reference |
|---|---|---|---|
| Hydrogen Bromide | HBr | Dehydrobromination | canada.ca |
| 1,2,3-Tribromopropane | C₃H₅Br₃ | HBr addition to bromo-allene intermediate | canada.ca |
| Bromopropenes | C₃H₅Br (isomers) | Rearrangement and HBr addition | canada.ca |
| Phosphoric Acid | H₃PO₄ | Cleavage of the phosphate ester | canada.ca |
Biotic Transformation and Biodegradation Studies of this compound
Biotic transformation encompasses processes mediated by living organisms, primarily microorganisms, that alter the chemical structure of a compound.
The biodegradability of halogenated organophosphate flame retardants is generally limited. nih.gov An assessment of TDBPP concluded that it is not readily biodegradable. industrialchemicals.gov.au However, some microbial activity has been observed. A study using a laboratory activated sludge system showed that bacteria could metabolize ¹⁴C-labeled TDBPP. nih.gov Similarly, mixed bacterial cultures extracted from contaminated soils have demonstrated the ability to rapidly degrade polybrominated diphenyl ethers (PBDEs), with bromide ion being the primary detectable degradation product. rsc.org
In aquatic environments, the biodegradation of quaternary ammonium compounds, which share the ammonium functional group with the target compound, can be rapid, with half-lives ranging from 0.5 to 1.6 days, depending on the chemical structure. nih.gov The presence of the ammonium ion in this compound may influence its interaction with microbial communities, such as nitrifying bacteria that metabolize ammonium. mdpi.comresearchgate.net
Specific microbial strains capable of degrading persistent organophosphate flame retardants have been isolated. Two bacterial strains identified as members of the sphingomonads (Sphingobium sp. and Sphingomonas sp.) were found to degrade chlorinated organophosphates when the compounds were supplied as the sole phosphorus source. researchgate.netnih.gov A phosphotriesterase enzyme (Sb-PTE) from Sphingobium sp. TCM1 has been characterized and is capable of hydrolyzing unactivated alkyl and phenolic esters from the central phosphorus core. nih.gov
More recent studies have identified additional bacterial genera with the ability to degrade these pollutants. Strains from the genera Achromobacter, Pseudomonas, Bordetella, and Rhizobium were isolated from contaminated wastewater and showed the ability to degrade tris(1,3-dichloro-2-propyl)phosphate (TDCPP). colab.wsresearchgate.net Notably, Achromobacter sp. and Rhizobium sp. were able to degrade over 70% of the initial TDCPP concentration within seven days. colab.wsresearchgate.net Aerobic biodegradation of another brominated flame retardant, tribromoneopentylalcohol (TBNPA), by a groundwater enrichment culture was also found to be rapid, involving an initial oxidative step. nih.gov Given these findings, it is likely that similar microbial pathways, involving hydrolytic cleavage of the phosphate ester or oxidative debromination, could contribute to the biotransformation of this compound.
Table 3: Microbial Strains Capable of Degrading Organophosphate Flame Retardants (OPFRs)
| Microbial Genus/Species | Degraded Compound(s) | Key Finding | Reference |
|---|---|---|---|
| Sphingobium sp. TCM1 | TCEP, TDCPP | Can use OPFRs as a sole phosphorus source. | researchgate.netnih.gov |
| Sphingomonas sp. GJ10 | TCEP, TDCPP | Isolated from enrichment cultures. | researchgate.netnih.gov |
| Achromobacter sp. BWTL6 | TDCPP, TCEP, TEP, TBEP, TMP | Degraded >70% of TDCPP in 7 days. | colab.wsresearchgate.net |
| Rhizobium sp. BWTL7 | TDCPP, TCEP, TEP, TBEP, TMP | Degraded >70% of TDCPP in 7 days. | colab.wsresearchgate.net |
| Bordetella sp. BWTL3 | TDCPP, TBEP | Degraded 61.5% of TDCPP and 97.7% of TBEP in 7 days. | colab.ws |
This table includes data for chlorinated and other organophosphate flame retardants, as specific studies on the biodegradation of this compound by isolated strains are not available.
Identification of Microbial Metabolites and Transformation Products
Direct studies on the microbial degradation of this compound are not extensively documented in scientific literature. However, significant insights can be drawn from research on its parent compound, Tris(2,3-dibromopropyl) phosphate (TDBPP), a widely used flame retardant now restricted in many applications. who.intnih.gov
Bis(2,3-dibromopropyl) phosphate (BBPP), the anionic component of the target compound, has been identified as a primary biodegradation product of TDBPP. who.int Laboratory studies using activated sludge systems have demonstrated the transformation of TDBPP into BBPP by microbial action. who.int Furthermore, BBPP is a known metabolite of TDBPP in vivo, as observed in studies on laboratory animals. nih.govnih.gov Following administration of TDBPP to rats, BBPP was identified as a major metabolite in both urine and bile, indicating that metabolic pathways exist to dealkylate the parent tristribromopropyl ester. who.intnih.gov
The formation of BBPP from TDBPP involves the cleavage of one of the 2,3-dibromopropyl ester linkages, a reaction that can be facilitated by microbial enzymes. While the specific microbial species and enzymatic pathways responsible for the degradation of this compound are not fully characterized, the existing data on TDBPP suggest that the bis(2,3-dibromopropyl) phosphate anion is a stable and significant transformation product in both biological and environmental systems.
Table 1: Identified Transformation Products of the Related Compound Tris(2,3-dibromopropyl) phosphate (TDBPP)
| Parent Compound | Metabolite / Transformation Product | System of Identification |
|---|---|---|
| Tris(2,3-dibromopropyl) phosphate (TDBPP) | Bis(2,3-dibromopropyl) phosphate (BBPP) | Laboratory Activated Sludge who.int |
| Tris(2,3-dibromopropyl) phosphate (TDBPP) | Bis(2,3-dibromopropyl) phosphate (BBPP) | In vivo (Rats) nih.govnih.gov |
Sorption and Desorption Dynamics in Environmental Matrices
The mobility and persistence of this compound in the environment are heavily influenced by its sorption and desorption behavior in soil and sediment. As a salt, its interactions are governed by the properties of both the ammonium cation (NH₄⁺) and the bis(2,3-dibromopropyl) phosphate anion.
Interactions with Soil Organic Matter and Minerals
Specific sorption studies on this compound are scarce. However, its behavior can be inferred from the known interactions of its constituent ions with soil components.
Ammonium (NH₄⁺): As a positively charged cation, ammonium readily participates in cation exchange processes. It can be adsorbed by negatively charged sites on clay minerals and soil organic matter, which reduces its mobility in the soil solution.
Bis(2,3-dibromopropyl) phosphate: The phosphate moiety of the anion is expected to be a primary driver of its sorption. Phosphate anions are known to adsorb strongly to mineral surfaces, particularly iron (Fe) and aluminum (Al) oxides and hydroxides, which are common in many soils. researchgate.net This process, known as ligand exchange, involves the displacement of surface hydroxyl groups by the phosphate group. researchgate.net Soil organic matter (SOM) can have a dual effect; it can provide additional sorption sites, but dissolved organic matter can also compete with phosphate for mineral sorption sites, potentially increasing its mobility. mdpi.com The large, brominated organic structure of the anion may also lead to hydrophobic interactions with SOM.
Sediment-Water Partitioning Coefficients
Influence of Environmental Factors on Sorption Behavior
Several environmental factors can significantly alter the sorption and desorption of this compound in soils and sediments.
pH: Soil and water pH is a critical factor. It affects the surface charge of soil minerals and organic matter, thereby influencing both cation (NH₄⁺) and anion (phosphate) exchange capacity. For phosphate, lower pH values (acidic conditions) generally favor sorption to Fe and Al oxides. researchgate.net
Soil Composition: The type and amount of clay minerals, metal oxides, and organic matter dictate the number and type of available sorption sites. Soils rich in clays (B1170129) and organic matter will have a higher cation exchange capacity, leading to greater retention of ammonium. Soils with high content of Fe/Al oxides will strongly bind the phosphate anion.
Presence of Competing Ions: High concentrations of other cations (e.g., K⁺, Ca²⁺, Mg²⁺) in the soil solution can compete with ammonium for cation exchange sites. Similarly, other anions can compete with the phosphate moiety for sorption sites on mineral surfaces.
Temperature: Sorption processes are temperature-dependent, although the effect can vary. Generally, an increase in temperature can either increase or decrease sorption depending on whether the process is endothermic or exothermic. mdpi.com
Table 2: Expected Influence of Environmental Factors on Sorption
| Environmental Factor | Influence on Ammonium (NH₄⁺) Sorption | Influence on Bis(2,3-dibromopropyl) phosphate Sorption |
|---|---|---|
| pH | Influences cation exchange capacity of soil colloids. | Strongly influences surface charge of minerals; lower pH generally increases sorption to metal oxides. |
| Organic Matter | Increases cation exchange capacity, enhancing sorption. | Can provide sorption sites or compete for mineral sites, potentially increasing or decreasing sorption. mdpi.com |
| Clay Content | Increases cation exchange capacity, enhancing sorption. | Can provide sorption sites. |
| Fe/Al Oxides | Minor direct effect. | Provides primary sorption sites via ligand exchange. researchgate.net |
| Competing Ions | High levels of other cations reduce sorption. | High levels of other anions (e.g., sulfate) can reduce sorption. |
Volatilization and Atmospheric Deposition Processes
The potential for a chemical to volatilize from soil or water surfaces and undergo atmospheric transport is a key aspect of its environmental fate.
As an ammonium salt, this compound has a very low vapor pressure and is considered essentially non-volatile. Therefore, direct volatilization of the intact compound from water or soil surfaces is not an expected or significant environmental transport pathway.
However, the constituent ions can be involved in atmospheric processes. The ammonium ion in surface soils can be in equilibrium with ammonia (B1221849) (NH₃) gas, particularly under alkaline conditions. This can lead to ammonia volatilization, a well-known process in agricultural systems. researchgate.netpeerj.com Once in the atmosphere, ammonia can be transported and redeposited to ecosystems through wet (precipitation) and dry deposition. ru.nlcbbep.orgwisc.edu The phosphate component is non-volatile but can be transported atmospherically in association with wind-blown soil particles (particulate matter).
Mass Balance and Environmental Modeling of this compound
A mass balance analysis aims to account for all inputs, outputs, and accumulation of a chemical within a defined environmental system. Environmental fate models use physicochemical properties and degradation rates to predict the distribution and concentration of chemicals in different environmental compartments like air, water, soil, and sediment.
Currently, there are no specific mass balance studies or dedicated environmental fate models for this compound in the scientific literature. To develop such a model, key data such as partitioning coefficients (Koc, Kow), degradation rates in various media, and water solubility would be required.
However, modeling for the related compound TDBPP provides some context. A Level III fugacity model, which predicts the steady-state distribution of a chemical, estimated that approximately 20% of TDBPP released to the environment would partition to the water compartment. Given the ionic nature and expected higher water solubility of the ammonium salt compared to the neutral TDBPP, it is plausible that this compound would show an even greater tendency to reside in the aqueous phase. Without empirical data, any modeling effort would be speculative and would need to account for its dissociation into ammonium and the organophosphate anion, each with distinct environmental behaviors.
Ecotoxicological Investigations and Biological Effects of Ammonium Bis 2,3 Dibromopropyl Phosphate
Aquatic Ecotoxicity Assessments
The potential for organophosphate flame retardants to enter aquatic ecosystems has prompted research into their effects on a variety of aquatic organisms.
Effects on Algal Growth and Photosynthesis
Limited specific data is available on the effects of bis(2,3-dibromopropyl) phosphate (B84403) on algal growth and photosynthesis. However, studies on other organophosphate flame retardants (OPFRs) indicate a potential for toxicity to microalgae. For instance, tris(chloropropyl) phosphate (TCPP) has been shown to inhibit the growth of various freshwater and marine algal species. Reduced growth rates were observed for several microalgae species after 24 hours of exposure to TCPP, with some cases showing 100% growth inhibition. Based on the calculated IC50 values (the concentration causing 50% inhibition of growth), TCPP is classified as highly toxic to Chlorococcum sp., toxic to Dunaliella tertiolecta, and harmful to Scenedesmus rubescens and Tisochrysis lutea.
Impacts on Aquatic Invertebrate Survival and Reproduction
Developmental and Behavioral Effects in Fish Embryos and Larvae
The developmental and neurobehavioral effects of tris(2,3-dibromopropyl) phosphate (TDBPP) have been studied in early life stages of zebrafish (Danio rerio). nih.gov
Developmental exposure to TDBPP from 0 to 5 days post-fertilization (dpf) resulted in significant toxicity. TDBPP was found to be the most toxic among the tested organophosphate flame retardants, eliciting overt toxicity at concentrations greater than 1 µM. nih.gov By 6 dpf, developmental exposure to 1 µM TDBPP resulted in ≥75% mortality. nih.gov Observed malformations in fish treated with related organophosphates included lordosis, scoliosis, craniofacial abnormalities, and edema. nih.gov
Furthermore, TDBPP and its metabolites, including bis(2,3-dibromopropyl) phosphate (BDBPP), were detected in zebrafish embryos, indicating uptake and metabolism of the parent compound. nih.gov Even at concentrations that were not overtly toxic, developmental exposure to TDBPP and other tested OPFRs significantly altered the swimming activity of the larvae, indicating neurobehavioral effects. nih.gov
Table 1: Overt Toxicity of TDBPP in Zebrafish Embryos/Larvae
| Compound | Overt Toxicity Threshold (6 dpf) |
| Tris(2,3-dibromopropyl) phosphate (TDBPP) | >1 µM |
Data sourced from a study on the developmental toxicity of organophosphate flame retardants in zebrafish. nih.gov
Terrestrial Ecotoxicity Studies
The environmental fate of brominated flame retardants suggests they can persist and accumulate in terrestrial ecosystems, potentially impacting soil organisms. nih.gov
Impacts on Terrestrial Invertebrates (e.g., Earthworms)
Direct research on the toxicity of Ammonium (B1175870) bis(2,3-dibromopropyl) phosphate to terrestrial invertebrates such as earthworms is scarce. However, studies on other organophosphate flame retardants provide some insight. For example, exposure to certain chlorinated organophosphate esters has been shown to induce oxidative stress and affect metabolism in the earthworm Eisenia fetida. nih.gov While some organophosphates are not considered highly toxic to earthworms, they can still cause sublethal effects such as weight loss and reproductive issues. nih.gov For instance, exposure of Eisenia fetida to tris(1,3-dichloro-2-propyl) phosphate (TDCIPP) in soil resulted in decreased body weight and reproductive output. frontiersin.org This suggests that compounds in this class have the potential to negatively affect earthworm populations.
Phytotoxicity and Plant Uptake Mechanisms
The potential for phytotoxicity and the mechanisms of plant uptake are critical for understanding the environmental fate of Ammonium bis(2,3-dibromopropyl) phosphate. Research on the parent compound, Tris-BP, has demonstrated its potential to inhibit plant growth. For instance, studies have shown that Tris-BP can inhibit the growth of oat and turnip seeds at high concentrations in the soil. researchgate.net
The uptake of organophosphate flame retardants (OPFRs) by plants is a complex process influenced by the chemical properties of the compound and the physiological characteristics of the plant. hep.com.cnnih.gov The primary pathways for the entry of these compounds into plants are through root uptake from the soil and foliar uptake from the atmosphere. nih.gov
For root uptake, the high hydrophobicity of many OPFRs suggests that they are likely to be taken up by plant roots. nih.gov The process is often correlated with the compound's octanol-water partition coefficient (Kow), with more hydrophobic compounds showing a greater tendency for root uptake. nih.gov Once absorbed by the roots, these compounds can be translocated to other parts of the plant, such as the leaves and stems, via the xylem and phloem. nih.gov The efficiency of this translocation is also dependent on the physicochemical properties of the specific OPFR. nih.gov
Once inside the plant, OPFRs can undergo metabolic transformation through Phase I and Phase II metabolism, similar to processes observed in animals. nih.gov This can lead to the formation of various metabolites, which may have different toxicity and mobility characteristics compared to the parent compound.
Table 1: Factors Influencing Plant Uptake of Organophosphate Flame Retardants
| Factor | Description |
|---|---|
| Chemical Properties | Hydrophobicity (log Kow) is a key determinant of root uptake, with more hydrophobic compounds generally showing higher uptake. nih.gov |
| Plant Physiology | Root structure and physiology, as well as transpiration rates, can influence the rate of uptake and translocation. hep.com.cn |
| Soil Characteristics | Soil organic matter content can affect the bioavailability of the compound for plant uptake. hep.com.cn |
| Environmental Conditions | Temperature, moisture, and other environmental factors can influence both plant growth and the degradation of the compound in the soil. |
Cellular and Molecular Mechanisms of Ecotoxicity
The ecotoxicity of this compound at the cellular and molecular level is likely driven by its constituent ions, particularly the bis(2,3-dibromopropyl) phosphate anion. Research on related compounds provides insights into the potential mechanisms of toxicity.
A plausible mechanism for the toxicity of brominated flame retardants, including organophosphate-based compounds, is the induction of oxidative stress. nih.gov While direct studies on this compound are lacking, research on a structurally similar compound, tris(2,3-dibromopropyl) isocyanurate, suggests that it can cause oxidative stress, leading to apoptosis in neuronal cells. nih.gov Furthermore, exposure of the marine mussel Mytilus galloprovincialis to another organophosphate flame retardant, tris(chloropropyl) phosphate (TCPP), has been shown to enhance the production of reactive oxygen species (ROS), leading to oxidative stress and apoptosis. mdpi.com Oxidative stress occurs when there is an imbalance between the production of ROS and the ability of an organism's antioxidant defense system to detoxify these reactive intermediates. mdpi.com This can lead to damage to vital cellular components such as DNA, proteins, and lipids. mdpi.com
Adverse effects of EDCs on wildlife have been documented across various species, including mammals, birds, reptiles, fish, and mollusks. nih.gov These effects can range from altered reproductive development and function to changes in behavior and immune response. nih.gov For example, exposure to certain EDCs has been linked to feminization in male fish, eggshell thinning in birds, and imposex (the imposition of male sexual characteristics on female gastropods). nih.govasu.edu Given that some flame retardants are known to have endocrine-disrupting properties, it is plausible that this compound could pose a similar risk to wildlife. nih.gov
There is substantial evidence indicating that tris(2,3-dibromopropyl) phosphate (Tris-BP) is a genotoxic and mutagenic compound. industrialchemicals.gov.au It has been shown to cause genetic damage in a variety of test systems, both in vitro and in vivo. industrialchemicals.gov.au Studies in rats have demonstrated that Tris-BP is a carcinogen, with the kidney being a primary target organ. industrialchemicals.gov.aunih.gov
The genotoxicity of Tris-BP is believed to be mediated by its metabolic activation. bibliotekanauki.pl One of the key metabolites, 2-bromoacrolein, is thought to be largely responsible for its mutagenic effects. bibliotekanauki.pl In studies with Drosophila melanogaster, Tris-BP was found to be positive in tests for clastogenicity (chromosome-breaking effects), forward mutations, and mitotic recombination. hep.com.cn
Table 2: Genotoxicity of Tris(2,3-dibromopropyl) phosphate (Tris-BP) in an Environmental Organism Model (Drosophila melanogaster)
| Genetic Damage Type | Test System | Result |
|---|---|---|
| Clastogenicity | Ring-X chromosome loss (CL) test | Positive |
| Forward mutations and deletions | Sex-linked recessive lethal (RL) test | Positive |
| Mitotic recombination | white/white+ (w/w+) eye mosaic assay | Positive |
Data sourced from a study on the genotoxicity of Tris-BP in Drosophila. hep.com.cn
Organophosphate compounds are known for their potential to cause neurotoxicity, and OPFRs are no exception. Developmental exposure of early life stage zebrafish (Danio rerio) to Tris-BP has been shown to elicit overt toxicity and alter larval swimming behavior at concentrations that are not acutely lethal. nih.gov This suggests that even at low environmental concentrations, this compound could have adverse effects on the developing nervous system of aquatic organisms.
In a comparative study, Tris-BP was found to promote the differentiation of PC12 cells (a model for neurodevelopmental toxicity) into both cholinergic and non-cholinergic phenotypes, indicating its potential as a developmental neurotoxicant. food.gov.uk Research on the related compound, tris(2,3-dibromopropyl) isocyanurate, has demonstrated its ability to cross the blood-brain barrier and accumulate in the brain of rats, leading to cognitive impairment and depression-like behaviors. researchgate.net This was associated with hippocampal neurotoxicity, including upregulation of inflammatory and oxidative stress markers. researchgate.net These findings in a terrestrial organism model suggest that the dibromopropyl phosphate moiety may have inherent neurotoxic properties.
Bioavailability and Biotransformation in Non-Human Biota
The bioavailability and biotransformation of a chemical are key factors in determining its potential for toxicity and bioaccumulation in organisms. Studies in rats have shown that Tris-BP is readily absorbed from the gastrointestinal tract and to a moderate extent through the skin. industrialchemicals.gov.au Following absorption, the parent compound and its metabolites are rapidly distributed throughout the body. industrialchemicals.gov.au
Tris-BP undergoes rapid metabolism, and its metabolites have been found to covalently bind to proteins and DNA in vivo. industrialchemicals.gov.au A major metabolite identified is bis(2,3-dibromopropyl) phosphate (Bis-BP). industrialchemicals.gov.au The primary route of excretion for Tris-BP and its metabolites in rats is via the urine, with very little of the parent compound being excreted unchanged. industrialchemicals.gov.au There is also evidence of enterohepatic circulation of the metabolites. industrialchemicals.gov.au
In aquatic organisms, such as zebrafish, early life stages have been shown to readily metabolize Tris-BP. nih.gov The detection of both the parent compound and its metabolites in zebrafish embryos indicates uptake and biotransformation. nih.gov The weight of evidence suggests that Tris-BP is unlikely to bioaccumulate to a significant extent due to its relatively rapid depuration. industrialchemicals.gov.au
Uptake Kinetics and Tissue Distribution in Ecological Receptors
Following exposure, TDBPP is known to be readily absorbed and rapidly metabolized in organisms. industrialchemicals.gov.au The resulting metabolites, including Bis-BP, are then distributed throughout various tissues. Research indicates that after administration of TDBPP to rats, the parent compound is quickly cleared, while Bis-BP becomes a major component in the blood, lungs, muscle, and fat, exhibiting a prolonged elimination period. nih.gov Significant retention of TDBPP-derived radioactivity has been observed in the kidneys, indicating this organ is a primary site of accumulation and potential toxicity. industrialchemicals.gov.au
The distribution pattern suggests that while the parent compound may not persist, its metabolites can accumulate in tissues, leading to long-term exposure for the organism. The lipophilic nature of these brominated compounds facilitates their partitioning into fatty tissues.
Interactive Data Table: Tissue Distribution of TDBPP Metabolites in Rats
The following table summarizes the distribution of TDBPP and its metabolites in various tissues of male Wistar rats following a single intravenous dose. This data is indicative of the potential distribution of Bis-BP following exposure to this compound.
| Time Post-Administration | Predominant Compound | Key Tissues of Accumulation | Elimination Half-Life (Bis-BP) |
| 5 - 30 minutes | Tris(2,3-dibromopropyl) phosphate | Blood, Lung, Muscle, Fat | - |
| > 30 minutes | Bis(2,3-dibromopropyl) phosphate | Kidney, Liver, Blood, Lung, Muscle, Fat | Biphasic: 6 and 36 hours |
Data extrapolated from studies on Tris(2,3-dibromopropyl) phosphate.
Metabolite Identification in Exposed Organisms
The metabolism of TDBPP is a critical factor in its toxicity. In vivo and in vitro studies have identified several metabolites, with bis(2,3-dibromopropyl) phosphate being a major and persistent product. industrialchemicals.gov.au The metabolic process generally involves the dealkylation of the parent compound.
In rats, TDBPP is metabolized to Bis-BP, which is then further metabolized to more polar compounds that are excreted in the urine. industrialchemicals.gov.au The identification of Bis-BP as a stable metabolite is significant, as it is also known to be nephrotoxic. nih.gov Other potential metabolites may result from further degradation of the dibromopropyl chains, though these are less well-characterized in environmental organisms.
Interactive Data Table: Major Metabolites of Tris(2,3-dibromopropyl) phosphate
| Parent Compound | Major Metabolite | Other Potential Metabolites | Primary Organ of Metabolism |
| Tris(2,3-dibromopropyl) phosphate | Bis(2,3-dibromopropyl) phosphate | Mono(2,3-dibromopropyl) phosphate, 2-bromoacrolein | Liver |
This table is based on metabolic studies of Tris(2,3-dibromopropyl) phosphate in laboratory animals.
Ecological Risk Assessment Methodologies for this compound
A formal ecological risk assessment (ERA) for this compound has not been established due to the lack of specific ecotoxicity data. However, the general framework for assessing the risk of organophosphate flame retardants (OPFRs) in aquatic environments can be applied. nih.govmdpi.com This process typically involves several key steps:
Hazard Identification: This step involves identifying the potential adverse effects of the chemical on ecological receptors. For this compound, this would be based on the known toxicity of Bis-BP and other related brominated flame retardants, including potential carcinogenicity and nephrotoxicity. nih.gov
Exposure Assessment: This involves determining the concentrations of the substance in various environmental compartments (water, sediment, biota). nih.gov This can be achieved through environmental monitoring programs that analyze for a range of OPFRs. unit.nonih.govaffinisep.com
Dose-Response Assessment: This step establishes the relationship between the dose of the chemical and the magnitude of the adverse effect. Due to limited data, this would likely rely on toxicity data from surrogate species and related compounds.
Risk Characterization: This final step integrates the exposure and dose-response assessments to estimate the probability of adverse ecological effects. nih.gov This is often expressed as a risk quotient (RQ), which is the ratio of the predicted environmental concentration (PEC) to the predicted no-effect concentration (PNEC). An RQ value greater than one suggests a potential for ecological risk.
Given the persistence and potential for bioaccumulation of brominated flame retardants, a comprehensive ERA for this compound would be crucial for understanding its environmental impact. nih.gov Future research should focus on generating the necessary ecotoxicity data to support such an assessment.
Advanced Analytical Methodologies for Detection and Quantification of Ammonium Bis 2,3 Dibromopropyl Phosphate
Sample Preparation Techniques for Diverse Environmental Matrices
Effective sample preparation is a critical prerequisite for the accurate quantification of trace-level contaminants. The primary goals are to isolate Ammonium (B1175870) bis(2,3-dibromopropyl) phosphate (B84403) from complex sample matrices, concentrate it to detectable levels, and remove interfering substances. The choice of technique depends heavily on the nature of the sample matrix, which can range from water and soil to biological tissues and consumer products.
Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) are classical and widely used techniques for the extraction of brominated flame retardants (BFRs) from various samples, including tissues and water. mdpi.com LLE operates on the principle of partitioning the analyte between two immiscible liquid phases. nih.gov However, SPE has gained more prevalence due to its efficiency, lower solvent consumption, and amenability to automation. nih.gov
SPE involves passing a liquid sample through a solid sorbent material packed in a cartridge. The analyte of interest is retained on the sorbent while the matrix components pass through. nih.gov The analyte is later eluted with a small volume of an appropriate solvent. nih.gov For organophosphate flame retardants (OPFRs) in water samples, SPE has demonstrated high recoveries, ranging from 67% to 105%. mdpi.com The selection of the sorbent is crucial; common choices for BFRs include C18 cartridges for water samples and more complex multi-layered silica (B1680970) gel columns for sediment and fish samples. mdpi.comnih.gov A method developed for tris(2,3-dibromopropyl) phosphate in water utilizes SPE for the initial enrichment step. google.com Given the ionic nature of the phosphate group in Ammonium bis(2,3-dibromopropyl) phosphate, a mixed-mode anion exchange sorbent could also be highly effective, similar to methods used for other organophosphate metabolites. nih.gov
| Analyte Group | Matrix | SPE Sorbent | Elution Solvent | Reported Recovery | Reference |
|---|---|---|---|---|---|
| Organophosphate Flame Retardants (OPFRs) | Water | Not specified | Not specified | 67-105% | mdpi.com |
| Brominated Flame Retardants (BFRs) | Water | C18 | Methanol, Dichloromethane, Hexane | Not specified | nih.gov |
| OPFR Metabolites | Urine | Mixed-Mode Anion Exchange | Not specified | 82-95% | nih.gov |
| Tris(2,3-dibromopropyl) phosphate | Water | Not specified | Acetonitrile (B52724) | Not specified | google.com |
The QuEChERS method has become widely accepted, particularly in food analysis, for its simplicity and efficiency. mdpi.com It involves an initial extraction and partitioning step with acetonitrile and salts, followed by a cleanup step known as dispersive solid-phase extraction (d-SPE). mdpi.commdpi.com In d-SPE, a small amount of sorbent is added to a portion of the extract to remove matrix interferences. mdpi.com
For the analysis of BFRs, the QuEChERS method has been successfully modified for various complex matrices, including animal-derived foods and chili peppers. nih.govnih.gov The choice of salts in the extraction step and sorbents in the d-SPE step is critical for achieving good recoveries and effective cleanup. Different commercial versions, such as the original, AOAC, and European (EN) methods, utilize different buffering systems. acs.org For BFRs in Capsicum cultivars, a citrate-buffered version (EN QuEChERS) followed by a d-SPE cleanup using a combination of magnesium sulfate (B86663) (MgSO₄), primary secondary amine (PSA), C18, and carbon provided the best results, with recoveries ranging from 66% to 104%. nih.govacs.org The PSA sorbent removes acidic interferences, C18 targets nonpolar compounds, and carbon removes pigments and sterols.
| Matrix | QuEChERS Version | d-SPE Sorbents | Reported Recovery | Reference |
|---|---|---|---|---|
| Animal-derived foods | Modified (n-Hexane-saturated acetonitrile) | Z-Sep+ | Not specified | nih.gov |
| Capsicum cultivars | EN (Citrate-buffered) | MgSO₄, PSA, C18, Carbon | 66-104% | nih.gov |
| Red fruits | QuEChERS with magnetic micro d-SPE (MµdSPE) | Magnetic nanoparticles | 65-141% | mdpi.com |
Microextraction techniques are miniaturized sample preparation methods that are solvent-free or use minimal solvent, aligning with the principles of green chemistry. nih.gov Solid-Phase Microextraction (SPME) is a widely investigated technique where a fused-silica fiber coated with a polymeric stationary phase is exposed to a sample or its headspace. nih.govnih.gov Analytes partition from the matrix onto the fiber and are then thermally desorbed directly into the injector of a gas chromatograph.
SPME has been successfully evaluated for the quantitative analysis of gaseous OPFRs in air and their determination in water samples. nih.govnih.gov The choice of fiber coating is critical; polydimethylsiloxane (B3030410) (PDMS) and poly(divinylbenzene) (DVB) are common coatings. For OPFRs in water, a PDMS-DVB fiber has been shown to provide good sensitivity, with quantification limits between 0.010 and 0.025 ng/mL. nih.govresearchgate.net Another relevant technique is dispersive liquid-liquid micro-extraction (DLLME), which has been applied for the extraction of polybrominated diphenyl ethers (PBDEs) from vegetables, showing satisfactory recoveries between 82.9% and 113.8%. mdpi.com
Chromatographic Separation Techniques for this compound
Following sample preparation, chromatographic techniques are employed to separate the target analyte from any remaining co-extracted compounds before detection and quantification.
Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile organic compounds. Methods have been specifically developed for the quantification of bis(2,3-dibromopropyl) phosphate (BDBPP) in textile products using GC-MS. nih.govnih.gov For accurate quantification, these methods often employ deuterated internal standards, such as BDBPP-d10. nih.gov Due to the acidic nature of the phosphate moiety, derivatization is required to convert the analyte into a more volatile form suitable for GC analysis. This is typically achieved through methylation, for instance, using trimethylsilyl (B98337) diazomethane (B1218177) to form methylated BDBPP (BDBPP-Me). nih.gov
A significant challenge with the GC analysis of certain BFRs, including the related tris(2,3-dibromopropyl) phosphate (TDBPP), is thermal decomposition in the high-temperature environment of the GC injector and column. sciex.comnih.gov This can lead to poor reproducibility and inaccurate quantification. nih.govjst.go.jp While a GC-MS method for BDBPP-Me reported good recoveries (66-108%) and a low detection limit (0.05 µg/g) in textiles, careful optimization of injection parameters and the use of robust surrogate standards are essential to mitigate thermal degradation issues. nih.gov
| Parameter | Condition for BFRs in Food nih.gov | Condition for BDBPP in Textiles nih.gov |
|---|---|---|
| Column | SH-1-5HT (15 m × 0.25 mm, 0.1 μm) | Not specified |
| Injection Mode | Pulse splitless (50 psi for 1.5 min) | Not specified |
| Injector Temp. | 280 °C | Not specified |
| Carrier Gas | Helium (1.5 mL/min) | Not specified |
| Oven Program | 150°C (2 min), ramp 15°C/min to 250°C, ramp 25°C/min to 340°C (3 min) | Not specified |
| Derivatization | Not required for analytes studied | Methylation required for BDBPP |
Liquid chromatography (LC) is increasingly preferred for the analysis of thermolabile and polar compounds like BFRs because it operates at lower temperatures, thus avoiding thermal degradation. sciex.comresearchgate.net Coupling LC with tandem mass spectrometry (LC-MS/MS) or high-resolution mass spectrometry (HRMS), such as Orbitrap or Time-of-Flight (TOF) analyzers, provides exceptional sensitivity and selectivity.
An LC-MS/MS method has been developed for the simultaneous analysis of BDBPP and other flame retardants in textiles, successfully circumventing the decomposition issues encountered with GC-MS. jst.go.jp This method reported a detection limit of 1.0 µg/g and recoveries of 83.7–120.8% for BDBPP. jst.go.jp Electrospray ionization (ESI) in negative mode is typically effective for organophosphates, as it readily deprotonates the acidic phosphate group. nih.govdioxin20xx.org
HRMS provides highly accurate mass measurements, which allows for the confident identification of analytes based on their elemental composition and isotopic patterns. thermofisher.commdpi.com The presence of four bromine atoms in this compound creates a highly characteristic isotopic pattern that can be used for unambiguous identification. Analysis of fragmentation patterns (MS²) further confirms the structure of the molecule. mdpi.com For related brominated OPFRs, fragmentation often involves the cleavage of the dibromopropyl groups. mdpi.com The combination of Ultra-High-Performance Liquid Chromatography (UHPLC) for fast separations with HRMS detection represents a state-of-the-art approach for the analysis of this compound. dioxin20xx.org
| Parameter | Condition |
|---|---|
| Instrument | Thermo Vanquish-Q Exactive Plus HRMS |
| Column | Thermo Hypersil GOLD (100 mm × 2.1 mm, 1.9 μm) |
| Mobile Phase | A: Water (0.01% formic acid, 5 mM ammonium formate) B: Methanol (0.01% formic acid, 5 mM ammonium formate) |
| Flow Rate | 0.25 mL/min |
| Gradient | 1% to 99% B over 14 minutes |
| Ionization Mode | ESI (Electrospray Ionization) |
| MS Resolution | MS¹: 70,000; MS²: 35,000 |
Ion Chromatography Applications
Ion chromatography (IC) serves as a powerful tool for the analysis of ionic species. While not typically used for the direct analysis of large organophosphate anions like BDBPP, it has significant applications in the indirect quantification of brominated flame retardants (BFRs). A prominent application involves a destructive method to determine the total bromine content in a sample.
In this approach, BFRs are extracted from the sample matrix, such as electronic equipment, using techniques like ultrasound-assisted extraction. researchgate.net The extracted compounds then undergo a process of reductive debromination, often catalyzed by copper, which cleaves the bromine atoms from the organic molecule. researchgate.net This process quantitatively converts the organically bound bromine into bromide ions (Br⁻). researchgate.net These bromide ions are water-soluble and can be readily quantified using ion chromatography with a conductivity detector. researchgate.net By measuring the total concentration of bromide ions, the total bromine content of the original sample can be calculated, providing a screening-level assessment of BFR contamination.
This method is particularly useful for compliance testing with regulations like the Restriction of Hazardous Substances (RoHS) directive, which limits the total concentration of certain hazardous substances in products. scioninstruments.com While this IC-based method does not identify individual BFR compounds, it provides a robust and reliable measure of the total bromine load.
Mass Spectrometry Techniques for Identification and Quantification
Mass spectrometry (MS), particularly when coupled with chromatographic separation techniques like gas chromatography (GC) or liquid chromatography (LC), is the cornerstone for the specific identification and precise quantification of this compound. mdpi.comnih.gov These methods offer unparalleled sensitivity and selectivity, allowing for the detection of trace levels of the compound in complex environmental and biological samples. mdpi.com In analytical methods, the target analyte is the bis(2,3-dibromopropyl) phosphate anion, which is often derivatized to a more volatile form for GC-MS analysis or analyzed directly using LC-MS. jst.go.jpnih.gov
Tandem mass spectrometry (MS/MS) is a highly selective and sensitive technique used for the unequivocal identification and quantification of target compounds, even in intricate matrices. This technique involves the selection of a specific precursor ion (the molecular ion or a primary fragment of the target analyte), its fragmentation through collision-induced dissociation, and the subsequent detection of specific product ions. This process, often performed in Selected Reaction Monitoring (SRM) mode, significantly reduces background noise and matrix interference, leading to lower detection limits and higher confidence in the results. ciemat.es
For the analysis of bis(2,3-dibromopropyl) phosphate (BDBPP), LC-MS/MS is a preferred method. jst.go.jpresearchgate.net The analysis is typically performed in negative ion electrospray ionization (ESI-) mode, directly measuring the BDBPP anion. researchgate.net A recent study developed a simultaneous LC-MS/MS method for BDBPP and other flame retardants, demonstrating high sensitivity and recovery in various textile products. jst.go.jp The use of deuterated surrogate standards, such as BDBPP-d10, is crucial for accurate quantification by correcting for any analyte loss during sample preparation. jst.go.jpnih.gov
The table below summarizes typical MS/MS parameters used for the analysis of BDBPP.
| Analyte | Ionization Mode | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
|---|---|---|---|---|
| Bis(2,3-dibromopropyl) phosphate (BDBPP) | ESI- | 488.7 | 79.0 (Br⁻) / 158.9 (H₂PO₄⁻) | researchgate.net |
High-resolution mass spectrometry (HRMS) platforms, such as Quadrupole Time-of-Flight (QTOF) and Orbitrap systems, are indispensable for untargeted screening and the identification of unknown contaminants. thermofisher.com Unlike tandem quadrupole instruments that target specific precursor-product ion transitions, HRMS instruments measure the mass-to-charge ratio of ions with very high accuracy (typically <5 ppm). thermofisher.comresearchgate.net This allows for the determination of the elemental composition of an unknown compound.
These techniques are particularly valuable for identifying novel or emerging BFRs and their degradation products in environmental samples without the need for reference standards. thermofisher.com The characteristic isotopic pattern of bromine (79Br and 81Br in an approximate 1:1 ratio) produces a unique signature in the mass spectrum, which can be used as a filter to selectively identify brominated compounds in complex datasets. acs.orgmdpi.com Data analysis tools can generate mass defect plots to visualize and isolate brominated compounds from the bulk matrix data. thermofisher.com Once a potential compound like BDBPP is detected, its identity can be confirmed by comparing its high-resolution fragmentation spectrum with library spectra or through fragmentation pathway prediction. mdpi.comthermofisher.com
Isotope dilution mass spectrometry (IDMS) is considered the gold standard for achieving the highest accuracy and precision in quantitative analysis. thermofisher.comresearchgate.net This method involves spiking the sample with a known amount of a stable, isotopically labeled version of the target analyte before any sample extraction or cleanup steps. nih.gov For this compound, a deuterated standard like bis(2,3-dibromopropyl) phosphate-d10 (BDBPP-d10) would be used. nih.gov
Because the labeled standard is chemically identical to the native analyte, it behaves the same way during every step of the analytical procedure (extraction, cleanup, and ionization). Any analyte loss or suppression of the instrument signal will affect both the native compound and the labeled standard equally. researchgate.net By measuring the ratio of the response of the native analyte to the labeled standard, an accurate quantification can be achieved, effectively correcting for matrix effects and variations in procedural recovery. nih.gov This approach has been successfully applied to the analysis of BDBPP in textile products, yielding high recovery rates and low relative standard deviations. nih.gov
Quality Assurance and Quality Control in Environmental Monitoring of this compound
A robust Quality Assurance/Quality Control (QA/QC) program is essential to ensure the reliability, accuracy, and defensibility of environmental monitoring data for this compound. epa.gov Such a program encompasses a range of procedures from sample collection to final data reporting. mdpi.com
Key components of a QA/QC program include:
Method Blanks: Analyzing a clean matrix (e.g., solvent or purified sand) to check for contamination introduced during the analytical process.
Spiked Samples: Fortifying a real sample with a known amount of the analyte to assess the method's accuracy and the effect of the sample matrix on recovery.
Surrogate Standards: Adding a compound chemically similar to the analyte (but not expected in the sample), such as an isotopically labeled version, to every sample to monitor the efficiency of the sample preparation process. nih.gov
Certified Reference Materials (CRMs): Analyzing materials with a certified concentration of the target analyte to verify the accuracy of the entire analytical method. researchgate.net
Proficiency Testing (PT): Participating in inter-laboratory comparison studies to assess the laboratory's performance against other labs analyzing the same sample. researchgate.net
Instrument Calibration: Establishing a calibration curve with a series of standards to ensure the instrument's response is linear and accurate over the expected concentration range. scioninstruments.comhpst.cz
The table below outlines fundamental QA/QC parameters and their acceptance criteria in the context of BFR analysis.
| QA/QC Parameter | Purpose | Typical Acceptance Criteria |
|---|---|---|
| Method Detection Limit (MDL) | Defines the lowest concentration that can be reliably distinguished from background noise. | Statistically derived based on the standard deviation of replicate low-level spikes. |
| Limit of Quantification (LOQ) | Defines the lowest concentration that can be accurately and precisely quantified. | Typically 3-5 times the MDL. |
| Matrix Spike Recovery | Assesses method accuracy and matrix interference. | Generally 70-130%. |
| Surrogate Recovery | Monitors sample-specific preparation efficiency. | Typically 60-140%, depending on the method and matrix. |
| Calibration Curve Linearity (R²) | Ensures a linear response of the instrument across a range of concentrations. | R² ≥ 0.995. scioninstruments.com |
Development of Passive Sampling Devices for Environmental Monitoring
Passive sampling devices (PSDs) offer a cost-effective and scientifically robust alternative to traditional grab sampling for monitoring organic contaminants like this compound in aquatic and atmospheric environments. epa.govepa.ie These devices accumulate chemicals from the environment over time, providing a time-weighted average (TWA) concentration of the contaminant's freely dissolved, bioavailable fraction. epa.govscispace.com
PSDs work by the principle of diffusion. A sequestering medium, such as polydimethylsiloxane (PDMS), polyurethane foam (PUF), or styrene-divinylbenzene resin (e.g., XAD), is deployed in the environment for a period of days to weeks. Contaminants in the surrounding air or water partition into the sampling medium until equilibrium is reached or, more commonly in short deployments, during a period of linear uptake. researchgate.net
Different types of passive samplers have been evaluated for their effectiveness in monitoring various flame retardants.
Polydimethylsiloxane (PDMS) Samplers: These silicone-based samplers are effective for capturing a range of semi-volatile organic compounds (SVOCs), including BFRs, from both air and water. nih.govnih.gov
Polyurethane Foam (PUF) Samplers: PUF disks are widely used for air sampling and have demonstrated good performance for particle-phase compounds.
XAD-Coated Samplers: Coating a PDMS sampler with a resin like XAD can enhance the sampling rates for certain compounds.
After deployment, the samplers are retrieved, and the accumulated chemicals are extracted with a solvent and analyzed using the mass spectrometry techniques described above. To calculate the TWA concentration in the environment, compound-specific sampling rates (Rs), which describe the volume of water or air effectively cleared of the contaminant per day, must be known. These rates are determined through calibration studies. The development of PSDs represents a significant advancement in environmental monitoring, enabling long-term, unattended sampling that provides a more integrated picture of environmental contamination. epa.ieenviro.wiki
Lack of Publicly Available Research Hinders Comprehensive Review of Remediation Strategies for this compound
A thorough investigation into the remediation and degradation of the chemical compound this compound has revealed a significant gap in publicly available scientific literature. Despite extensive searches for data on advanced oxidation processes (AOPs) and biological remediation approaches, no specific research studies detailing these methods for the aforementioned compound were identified. Consequently, a detailed and scientifically accurate article adhering to the requested structure cannot be generated at this time.
The inquiry sought to detail various remediation techniques, including photocatalytic degradation, Fenton and photo-Fenton processes, ozonation, bioremediation in soils and sediments, and phytoremediation potential. However, the scientific research community has yet to publish findings on the efficacy of these specific methods for the degradation of this compound or its anionic component, bis(2,3-dibromopropyl) phosphate.
While general information exists on the degradation of other brominated and organophosphate flame retardants, extrapolating this data to this compound would be speculative and would not meet the required standards of scientific accuracy for this specific compound. The search did indicate that bis(2,3-dibromopropyl) phosphate is a known metabolite of the more extensively studied flame retardant, Tris(2,3-dibromopropyl) phosphate (TDBPP), and that enzymatic hydrolysis of the phosphate ester bond is a potential degradation pathway. However, this information is insufficient to construct a comprehensive review of the advanced remediation technologies as requested.
The absence of specific research on the remediation of this compound highlights a potential area for future environmental science and chemistry research. Understanding the environmental fate and developing effective degradation strategies for such compounds is crucial for addressing potential environmental contamination.
Remediation and Degradation Strategies for Ammonium Bis 2,3 Dibromopropyl Phosphate Contamination
Biological Remediation Approaches
Enzymatic Degradation of Ammonium (B1175870) bis(2,3-dibromopropyl) phosphate (B84403)
The biodegradation of halogenated organic compounds, such as Ammonium bis(2,3-dibromopropyl) phosphate, often involves enzymatic mechanisms that cleave the carbon-halogen bonds. nih.gov While specific enzymes for the degradation of this compound have not been extensively characterized, research on analogous brominated and organophosphate compounds provides insight into potential enzymatic pathways.
Enzymatic degradation is a promising green technology for the neutralization of refractory organic matter. nih.gov Key enzymatic processes include hydrolysis and dehalogenation. Phosphotriesterases (PTEs) are a class of enzymes known to hydrolyze organophosphate esters, breaking the P-O bond. irjmets.com Additionally, dehalogenases are crucial for removing bromine atoms from the molecule, a critical step in reducing its toxicity. confex.com
Microbial consortia have demonstrated greater efficiency in biodegrading complex pollutants compared to single strains. nih.gov For instance, a four-strain microbial consortium has been shown to be effective in the aerobic degradation of other brominated flame retardants, likely through a monooxygenase mechanism. mdpi.com The degradation of organophosphates can also be achieved through co-metabolism, where the presence of a complementary substrate provides the necessary carbon and energy for microbial activity. irjmets.com The table below summarizes enzymes and microbial systems relevant to the degradation of related compounds.
| Enzyme/Microbial System | Target Compound Class | Degradation Mechanism | Reference |
| Phosphotriesterases (PTEs) | Organophosphate Esters | Hydrolysis of P-O bond | irjmets.com |
| Dehalogenases | Halogenated Organics | Carbon-halogen bond cleavage | confex.com |
| Monooxygenases | Brominated Flame Retardants | Oxidation | mdpi.com |
| Microbial Consortia | Brominated Flame Retardants | Co-metabolism, Hydrolysis | nih.govmdpi.com |
Adsorption and Filtration Techniques
Adsorption and filtration are widely used physical-chemical methods for the removal of organic pollutants from water. These techniques are valued for their efficiency and applicability to a broad range of contaminants.
Activated Carbon Adsorption for Water Treatment
Activated carbon is a highly effective adsorbent for a wide range of organic compounds, including organophosphate flame retardants. mdpi.com Its large surface area and porous structure facilitate the removal of these pollutants from water. Both powdered activated carbon (PAC) and granular activated carbon (GAC) have been successfully used, with PAC often exhibiting faster sorption kinetics and higher capacity due to its smaller particle size. mdpi.com
The adsorption mechanism of organophosphate esters onto activated carbon is complex and involves hydrophobic interactions, electrostatic forces, hydrogen bonding, and π-π interactions. mdpi.com Studies have shown that GAC can effectively remove bromide and bromate (B103136) from drinking water, which is relevant given the bromine content of this compound. researchgate.net The following table presents the removal efficiency of activated carbon for related compounds.
| Adsorbent | Target Compound | Removal Efficiency (%) | Reference |
| Granular Activated Carbon (GAC) | Bromide (Br⁻) | 38.5 - 91.2 | nih.gov |
| Granular Activated Carbon (GAC) | Bromate (BrO₃⁻) | 73.2 - 98.8 | researchgate.net |
| Powdered Activated Carbon (PAC) | Triphenyl Phosphate (TPP) | High (up to 467.6 mg/g) | mdpi.com |
| Activated Carbon | Chlorinated Organophosphates | High (below detection limit) | researchgate.net |
Novel Adsorbent Materials (e.g., MOFs, Biochar)
In addition to activated carbon, researchers are exploring novel adsorbent materials with enhanced properties for the removal of emerging contaminants.
Metal-Organic Frameworks (MOFs): MOFs are a class of porous materials with exceptionally high surface areas and tunable structures, making them promising candidates for flame retardants and for the adsorption of pollutants. oaepublish.commdpi.com While specific studies on the adsorption of this compound by MOFs are limited, their demonstrated ability to adsorb other organic molecules suggests potential for this application. The catalytic properties of some MOFs, particularly those containing transition metals, could also contribute to the degradation of the adsorbed pollutant. mdpi.com
Biochar: Biochar, a carbon-rich material produced from the pyrolysis of biomass, is a cost-effective and sustainable adsorbent. mdpi.com It has shown high efficiency in removing various organic pollutants, including pesticides and organophosphate esters, from water. irjmets.comresearchgate.net The adsorption capacity of biochar can be influenced by the pyrolysis temperature and can be enhanced through modifications, such as with iron, to improve the removal of specific pollutants. nih.gov The primary adsorption mechanisms include pore-filling, hydrophobic interactions, and Lewis acid-base interactions. nih.gov
| Novel Adsorbent | Target Compound Class | Adsorption Capacity/Efficiency | Reference |
| Iron-modified Coconut Shell Biochar | Tris(2-chloroethyl) phosphate (TCEP) | 211.3 mg/g | nih.gov |
| Iron-modified Coconut Shell Biochar | Tris(1-chloro-2-propyl) phosphate (TCPP) | 223.7 mg/g | nih.gov |
| Water Hyacinth Biochar | Malathion (Organophosphate Pesticide) | High | irjmets.com |
| Metal-Organic Frameworks (MOFs) | General Flame Retardants | Potential as synergists | researchgate.net |
Membrane Filtration for Removal from Water
Membrane filtration processes, such as nanofiltration (NF) and reverse osmosis (RO), are effective barriers for removing a wide range of contaminants from water, including organic molecules.
Nanofiltration (NF): NF membranes have pore sizes that allow for the rejection of dissolved solutes, including organophosphate esters and their constituent ions. The removal efficiency is influenced by factors such as membrane material, transmembrane pressure, pH, and the presence of other substances in the water. chemrevlett.com Studies have shown that certain NF membranes can achieve high rejection rates for bromate, a related bromine-containing compound. chemrevlett.com
Reverse Osmosis (RO): RO is a high-pressure membrane process that can remove even small dissolved molecules and ions with high efficiency. RO systems are capable of removing up to 99% of total dissolved solids, including heavy metals and macromolecular organic matter like pesticide residues. simpurelife.com
| Membrane Process | Target Compound/Ion | Rejection/Removal Efficiency (%) | Reference |
| Nanofiltration (DL membrane) | Bromate (BrO₃⁻) | > 90 | chemrevlett.com |
| Nanofiltration (NF-90) | Bromate (BrO₃⁻) | High, especially with coagulation | researchgate.net |
| Reverse Osmosis (RO) | Total Dissolved Solids | Up to 99 | simpurelife.com |
| Reverse Osmosis (RO) | PFAS | 90 - 99.9 | simpurelife.com |
Integrated Remediation Systems and Hybrid Technologies
To enhance the removal efficiency and address the limitations of individual treatment methods, integrated and hybrid technologies are being developed. These systems combine different processes to achieve a synergistic effect.
One promising approach is the integration of adsorption with advanced oxidation processes (AOPs). nih.gov In this system, the pollutant is first concentrated on an adsorbent material, such as a carbon aerogel, and then degraded in situ by AOPs, which generate highly reactive species like hydroxyl radicals. nih.govmdpi.com This not only removes the contaminant but also regenerates the adsorbent for reuse.
Policy, Regulatory, and Socio Economic Dimensions of Ammonium Bis 2,3 Dibromopropyl Phosphate in the Environment
International and National Regulatory Frameworks for Emerging Contaminants
The regulation of emerging contaminants like Ammonium (B1175870) bis(2,3-dibromopropyl) phosphate (B84403) is handled through a patchwork of international treaties and national laws that typically address classes of chemicals rather than individual substances.
International Agreements: The most significant international treaty is the Stockholm Convention on Persistent Organic Pollutants (POPs) , which aims to eliminate or restrict the production and use of chemicals that are persistent, bioaccumulative, and toxic. researchgate.net Several BFRs, such as polybrominated diphenyl ethers (PBDEs) and hexabromocyclododecane (HBCDD), have been listed under the convention, leading to a global phase-out. researchgate.net While Ammonium bis(2,3-dibromopropyl) phosphate is not currently listed, its characteristics as a brominated flame retardant place it in a category of chemicals under continuous scrutiny.
Regional and National Regulations: In the European Union , the REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) regulation is the primary framework for chemical management. researchgate.net Under REACH, substances with hazardous properties may be identified as Substances of Very High Concern (SVHCs) and placed on a candidate list for eventual authorization or restriction. diva-portal.org The EU also limits the use of certain hazardous substances in electrical and electronic equipment through the RoHS Directive . The European Chemicals Agency (ECHA) has recently developed a Regulatory Strategy for Flame Retardants, which identifies aromatic brominated flame retardants as candidates for restriction due to their persistence and potential toxicity. actagroup.com
In the United States , the Environmental Protection Agency (EPA) manages chemical risks under the Toxic Substances Control Act (TSCA). The EPA groups flame retardants into "clusters" of similar chemicals to evaluate their risks more efficiently and has expressed concern over their persistence and potential hazards. epa.gov
Canada's Chemicals Management Plan (CMP) is another example of a national program that assesses and manages the risks of chemical substances. paho.org While specific regulations for this compound are not prominent, its inclusion in a UK Environment Agency report for prioritization of environmental risk assessment indicates that it is on the radar of national regulatory bodies. service.gov.uk
Table 1: Key Regulatory Frameworks for Flame Retardants This table is interactive. Click on the headers to sort.
| Regulatory Body/Treaty | Framework/Action | Scope | Relevance to this compound |
|---|---|---|---|
| UNEP | Stockholm Convention on POPs | Global | Not explicitly listed, but related BFRs are banned or restricted. |
| European Union | REACH Regulation | Europe | Potential for future identification as a Substance of Very High Concern (SVHC). diva-portal.org |
| European Union | RoHS Directive | Europe | Restricts hazardous substances in electronic equipment. |
| United States EPA | Toxic Substances Control Act (TSCA) | USA | Assesses risks of chemical clusters, including flame retardants. epa.gov |
| Environment Canada | Chemicals Management Plan (CMP) | Canada | Assesses and manages risks of chemical substances. paho.org |
| UK Environment Agency | Risk Prioritisation | UK | Identified for prioritisation in environmental risk assessment. service.gov.uk |
Environmental Monitoring Programs and Risk Prioritization Strategies
Due to the vast number of chemicals in commerce, regulatory agencies employ systematic strategies to prioritize which substances warrant in-depth risk assessment and environmental monitoring.
Risk Prioritization: Prioritization often begins with a screening process that evaluates a chemical's properties, such as its potential for persistence, bioaccumulation, and toxicity (PBT criteria). service.gov.uk Regulators also consider production volumes and use patterns, which can indicate the potential for widespread environmental release. service.gov.uk this compound was identified in a UK report as one of 116 BFRs to be analyzed for these properties to help authorities develop future assessment and monitoring priorities. service.gov.uk This process helps focus limited resources on the chemicals that pose the greatest potential risk.
Environmental Monitoring: Monitoring programs are essential for understanding the real-world occurrence, fate, and transport of emerging contaminants. These programs analyze various environmental media, including water, soil, sediment, air, and biota, for the presence of priority chemicals. service.gov.uk While specific monitoring data for this compound is scarce in publicly available literature, extensive monitoring for other BFRs has confirmed their ubiquitous presence in the environment and in human tissues. The lack of data for certain emerging flame retardants is a recognized gap that hinders comprehensive risk assessment. service.gov.uk
Green Chemistry and Sustainable Alternatives in Flame Retardant Design
Growing regulatory pressure and environmental concerns have spurred significant innovation in the design of safer, more sustainable flame retardants, guided by the principles of green chemistry. The goal is to create alternatives that are effective in their fire-retardant function without possessing the hazardous properties of legacy halogenated compounds. researchgate.net
Halogen-Free Alternatives: A major focus has been the development of halogen-free flame retardants. These fall into several main categories:
Phosphorus-based (PIN FRs): This diverse group includes inorganic phosphates (like ammonium polyphosphate) and organophosphorus compounds. They are generally considered to have a better environmental profile than their brominated counterparts. pinfa.eu
Nitrogen-based: Melamine and its derivatives are used, often in intumescent systems that swell to form a protective char layer upon heating. nih.gov
Inorganic/Mineral-based: Compounds like aluminum hydroxide (B78521) and magnesium hydroxide act by releasing water when heated, which cools the material and dilutes flammable gases. pinfa.eu
Bio-Based Flame Retardants: A promising area of research is the development of flame retardants from renewable sources. plasticsengineering.org Materials like lignin, cellulose, and phytic acid, which are naturally abundant, are being explored as feedstocks. nih.gov These bio-based alternatives offer the potential for improved biodegradability and a reduced environmental footprint. plasticsengineering.org
Life Cycle Assessment (LCA) of this compound and its Replacements
Life Cycle Assessment (LCA) is a methodology used to evaluate the environmental impacts of a product or chemical throughout its entire life cycle, from raw material extraction ("cradle") to final disposal ("grave"). researchgate.net
While no specific LCA studies on this compound were identified, comparative LCAs of BFRs and their halogen-free alternatives have been conducted. researchgate.net These studies consistently highlight that the main environmental impacts and differences often occur in the manufacturing and end-of-life phases.
A key finding is that the disposal and recycling of products containing BFRs pose significant challenges. researchgate.net Improper incineration can lead to the formation of highly toxic polybrominated dibenzo-p-dioxins and dibenzofurans (PBDD/Fs). service.gov.uk In contrast, many halogen-free alternatives, particularly mineral-based ones, have a more favorable end-of-life profile. Studies have shown that phosphorus, inorganic, and nitrogen (PIN) flame retardants often have a better LCA performance, especially concerning human and ecotoxicity in the waste phase. researchgate.netpinfa.eu The lack of comprehensive LCA data for many emerging flame retardants remains a significant knowledge gap. pinfa.eu
Table 2: Life Cycle Stages and Potential Environmental Impacts of BFRs vs. Alternatives This table is interactive. Click on the headers to sort.
| Life Cycle Stage | Brominated Flame Retardants (BFRs) | Halogen-Free Alternatives (e.g., PIN FRs) |
|---|---|---|
| Raw Material Extraction | Involves bromine mining and organobromine synthesis. | Varies by type (e.g., phosphorus mining, nitrogen fixation, mineral extraction). |
| Manufacturing | Energy-intensive processes with potential for hazardous emissions. | Generally lower toxicity profiles in manufacturing. |
| Product Use | Leaching and volatilization from products can lead to human and environmental exposure. service.gov.uk | Lower potential for leaching of persistent and bioaccumulative substances. |
| End-of-Life/Disposal | Risk of forming toxic dioxins/furans during incineration; complicates recycling. researchgate.net | Generally safer incineration byproducts; more compatible with recycling streams. pinfa.eu |
Public Perception and Stakeholder Engagement in Environmental Contaminant Management
The management of chemical risks is not solely a technical or regulatory exercise; it involves significant socio-economic dimensions, including public perception and stakeholder engagement.
Public Perception: Public awareness and concern about the presence of industrial chemicals in consumer products and the environment have grown considerably. nih.gov This concern is often fueled by scientific studies linking chemical exposure to adverse health effects. The perception of risk can drive consumer demand for safer products and put pressure on companies and regulators to take action. For flame retardants, the narrative has shifted from a focus on fire safety benefits to concerns about the potential health and environmental harms of the chemicals used.
Stakeholder Engagement: Effective chemical risk management requires robust engagement with a wide range of stakeholders. confex.com This process is crucial for building trust, ensuring transparency, and making informed decisions that are both scientifically sound and socially acceptable. paho.org
Key stakeholders include:
Government and Regulatory Agencies: Responsible for assessing risks and implementing regulations (e.g., EPA, ECHA). confex.com
Industry: Chemical manufacturers and downstream users of flame retardants who possess critical data on production, use, and technical feasibility of alternatives. confex.com
Scientific Community and Academia: Conduct research on the toxicity, exposure, and environmental fate of chemicals.
Non-Governmental Organizations (NGOs): Environmental and public health groups that advocate for stricter regulations and raise public awareness. confex.com
The Public: Consumers and community groups who are ultimately exposed to the chemicals and have a right to be involved in decisions that affect their health and environment. paho.org
Engaging these diverse groups throughout the risk assessment and management process—from data collection to the evaluation of policy options—is essential for developing sustainable and widely supported solutions to the challenges posed by emerging contaminants like this compound. safetymanagementgroup.comnih.gov
Future Research Directions and Emerging Paradigms in Ammonium Bis 2,3 Dibromopropyl Phosphate Research
Elucidation of Novel Transformation Pathways and Metabolites
A significant knowledge gap exists regarding the environmental transformation of Ammonium (B1175870) bis(2,3-dibromopropyl) phosphate (B84403). Future research must prioritize the identification of its degradation pathways and the resulting metabolites. BFRs are known to undergo various metabolic processes, including oxidative and reductive debromination, as well as conjugation reactions. researchgate.netnih.gov Studies on the closely related Tris(2,3-dibromopropyl) phosphate have revealed that it can be metabolized to bis(2,3-dibromopropyl) phosphate. nih.govnih.gov Understanding these pathways is critical, as metabolites can sometimes be more toxic and persistent than the parent compound. oaepublish.com
Advanced analytical techniques, such as high-resolution mass spectrometry coupled with liquid chromatography, will be instrumental in identifying novel metabolites in various environmental matrices and biological systems. Isotope labeling studies can also help trace the transformation of the parent compound and elucidate the mechanisms of degradation.
Table 1: Potential Metabolic Pathways for Brominated Flame Retardants
| Metabolic Process | Description | Potential Outcome for Ammonium bis(2,3-dibromopropyl) phosphate |
|---|---|---|
| Oxidative Debromination | Removal of bromine atoms with the addition of oxygen. | Formation of hydroxylated metabolites. |
| Reductive Debromination | Removal of bromine atoms with the addition of hydrogen. | Formation of less brominated and potentially more mobile compounds. |
| Phase II Conjugation | Attachment of endogenous molecules (e.g., glucuronic acid, sulfate) to facilitate excretion. | Increased water solubility and potential for detoxification. |
This table is interactive. Click on the headers to sort the data.
Comprehensive Multi-Omics Approaches in Ecotoxicology
To fully comprehend the ecotoxicological effects of this compound, future studies should employ multi-omics approaches. These technologies, including genomics, transcriptomics, proteomics, and metabolomics, can provide a holistic view of the molecular and cellular responses of organisms to contaminant exposure. Such approaches can help in identifying biomarkers of exposure and effect, and in understanding the mechanisms of toxicity. acs.org For persistent organic pollutants (POPs) like BFRs, these studies are crucial for assessing risks to wildlife and human health. nih.gov
For instance, transcriptomic analysis of fish exposed to this compound could reveal changes in gene expression related to stress response, endocrine disruption, and metabolism. Metabolomic profiling could identify endogenous metabolites that are altered upon exposure, providing insights into the biochemical pathways affected.
Development of Predictive Models for Environmental Fate and Ecotoxicity
Predictive modeling is an essential tool for assessing the environmental fate and ecotoxicity of chemicals where empirical data is scarce. researchgate.netmdpi.com For this compound, quantitative structure-activity relationship (QSAR) models can be developed to predict its persistence, bioaccumulation potential, and toxicity based on its chemical structure.
Furthermore, multimedia fugacity models can simulate its partitioning and transport in the environment, helping to identify potential sinks and exposure hotspots. mdpi.com These models are crucial for conducting risk assessments and for prioritizing chemicals for further investigation. ecotoxmodels.org The development and validation of these models will require high-quality experimental data on the physicochemical properties and toxicological endpoints of the compound and its metabolites.
Integration of Satellite Data and Remote Sensing for Contaminant Source Tracking
Identifying the sources and transport pathways of environmental contaminants is a major challenge. The integration of satellite data and remote sensing technologies offers a promising approach for large-scale monitoring of pollution. slideshare.netwalshmedicalmedia.comresearchgate.netspatialpost.comnasa.gov While direct detection of specific chemical compounds like this compound from space is not currently feasible, satellite imagery can be used to identify potential sources of contamination, such as industrial sites, waste disposal areas, and agricultural runoff. satelytics.comnasa.gov
Remote sensing can also monitor environmental parameters that influence the fate and transport of contaminants, such as land use, soil type, and water body characteristics. researchgate.netnih.gov By combining this data with environmental models, it may be possible to predict the distribution of this flame retardant and identify areas at high risk of contamination.
Nano-Enabled Technologies for Enhanced Remediation and Sensing
Recent advancements in nanotechnology offer innovative solutions for the remediation and detection of persistent organic pollutants. researchgate.netalliedacademies.org Nano-remediation techniques, utilizing nanoparticles such as nanoscale zero-valent iron, have shown promise in degrading halogenated organic compounds. alliedacademies.orgnih.gov These technologies could potentially be applied to the breakdown of this compound in contaminated soil and water.
Furthermore, the development of nanosensors could enable rapid, sensitive, and on-site detection of this compound in environmental samples. frontiersin.orgnih.govymerdigital.comresearchgate.netnanografi.com These sensors could be based on various principles, including electrochemical, optical, and piezoelectric signal transduction, offering significant advantages over traditional analytical methods. ymerdigital.comnanografi.com
Table 2: Emerging Nanotechnologies for POPs
| Technology | Application | Potential for this compound |
|---|---|---|
| Nanoscale Zero-Valent Iron (nZVI) | Remediation | Degradation of the compound in soil and water. |
| Carbon Nanotubes (CNTs) | Remediation and Sensing | Adsorption of the compound and use in sensor development. azonano.com |
| Quantum Dots (QDs) | Sensing | Development of fluorescent nanosensors for detection. nanografi.com |
| Graphene-based Nanosensors | Sensing | Highly sensitive electrochemical detection. |
This table is interactive. Click on the headers to sort the data.
Addressing Data Gaps in Global Distribution and Long-Term Ecological Impacts
A significant lack of data exists on the global distribution and long-term ecological impacts of many emerging contaminants, including this compound. archives.govoup.comopenaccesspub.orgresearchgate.net Future research should focus on comprehensive monitoring programs to determine the presence and levels of this compound in various environmental compartments, including air, water, soil, sediment, and biota, on a global scale.
Long-term ecological studies are also crucial to understand the chronic effects of exposure on ecosystems. nih.govresearchgate.netresearchgate.net This includes investigating its potential for bioaccumulation and biomagnification in food webs, as well as its impacts on biodiversity and ecosystem function. wikipedia.org Addressing these data gaps is essential for developing effective global regulations and management strategies for this and other brominated flame retardants. rsc.org
Q & A
Q. What analytical methods are validated for quantifying Ammonium bis(2,3-dibromopropyl) phosphate in environmental matrices?
- Methodological Answer : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) in negative mode. Optimize separation using a C18 column and a gradient elution with acetonitrile/ammonium acetate buffer. Validate the method via spike-and-recovery experiments in water, soil, and biological samples to ensure precision (RSD <15%) and recovery rates (70–120%) . Cross-reference with protocols for structurally similar brominated phosphates (e.g., tris(2,3-dibromopropyl) phosphate) to address matrix interference .
Q. How is this compound synthesized with high purity for laboratory use?
- Methodological Answer : Synthesize via phosphorylation of 2,3-dibromo-1-propanol using phosphorus oxychloride, followed by neutralization with ammonium hydroxide. Purify via recrystallization in ethanol/water mixtures. Confirm purity (>98%) using nuclear magnetic resonance (NMR; δ 4.2–4.5 ppm for -CH2Br groups) and elemental analysis (Br%: theoretical vs. measured) .
Q. What structural features differentiate this compound from non-ammonium analogs, and how do they affect flame-retardant efficacy?
- Methodological Answer : The ammonium counterion enhances solubility in polar matrices (e.g., polymers, aqueous systems), facilitating uniform dispersion. Compare limiting oxygen index (LOI) values and pyrolysis-gas chromatography (Py-GC) profiles with non-ammonium analogs (e.g., bis(2,3-dibromopropyl) phosphate). The ammonium group may reduce thermal stability but improve char formation in cellulose-based materials .
Advanced Research Questions
Q. What experimental models are recommended for assessing chronic toxicity of this compound?
- Methodological Answer : Use Wistar rats for oral administration studies (dose range: 50–200 mg/kg/day over 24 months). Monitor nephrotoxicity via urinary biomarkers (e.g., Kim-1, β2-microglobulin) and histopathology. Include skin application models in mice to evaluate dermal carcinogenicity (e.g., papilloma incidence). Compare results to metabolites like bis(2,3-dibromopropyl) phosphate, which induce hepatocellular and renal tumors .
Q. How can researchers resolve discrepancies in ecotoxicological data for this compound across studies?
- Methodological Answer : Standardize test conditions (e.g., OECD Guidelines 201/202 for algae/daphnia). Address variability by controlling water hardness, pH, and dissolved organic carbon. Use high-resolution mass spectrometry (HRMS) to confirm analyte stability during testing. Cross-validate findings using multiple species (e.g., Daphnia magna, Danio rerio) and endpoints (mortality, reproductive inhibition) .
Q. What metabolic pathways contribute to the toxicity of this compound in mammals?
- Methodological Answer : In vivo metabolism involves dealkylation to bis(2,3-dibromopropyl) phosphate and further hydrolysis to 2-bromoacrolein, a mutagenic intermediate. Use hepatic microsomal assays (S9 fraction) to identify cytochrome P450 isoforms (e.g., CYP2E1) responsible for activation. Track DNA adduct formation (e.g., 8-OHdG) in target organs via LC-MS/MS .
Q. What precautions are critical for safe handling of this compound in laboratory settings?
- Methodological Answer : Use fume hoods and personal protective equipment (PPE: nitrile gloves, lab coat, eye protection). Store in sealed containers under inert gas (N2) to prevent hydrolysis. Decontaminate spills with activated carbon and ethanol. Monitor airborne particulates via NIOSH Method 0500 and implement biological monitoring for urinary bromide metabolites .
Key Research Gaps
- Degradation Kinetics : Limited data on photolysis/hydrolysis rates in aquatic systems. Prioritize studies using simulated sunlight (Xe lamp) and LC-HRMS to identify transformation products.
- Synergistic Effects : Evaluate interactions with co-occurring flame retardants (e.g., TCEP, TDCPP) in neurotoxicity assays.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
